1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine
Overview
Description
1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine, also known as MPPM, is a chemical compound that has shown potential in various scientific research applications. This compound is a selective and potent antagonist of the muscarinic M3 receptor, which is involved in various physiological processes such as smooth muscle contraction, glandular secretion, and insulin release.
Mechanism of Action
1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine is a selective and potent antagonist of the muscarinic M3 receptor, which is primarily expressed in smooth muscle cells, glandular cells, and pancreatic beta cells. By blocking the M3 receptor, 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine inhibits the downstream signaling pathways that lead to smooth muscle contraction, glandular secretion, and insulin release. This mechanism of action makes 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine a potential therapeutic agent for diseases such as COPD, overactive bladder, and type 2 diabetes, where excessive smooth muscle contraction, glandular secretion, and insulin release are major pathophysiological features.
Biochemical and Physiological Effects:
1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has been shown to have various biochemical and physiological effects, including inhibition of airway smooth muscle contraction, reduction of airway hyperresponsiveness and inflammation in animal models of asthma, inhibition of bladder smooth muscle contraction, and reduction of urinary frequency and urgency in animal models of overactive bladder. 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has also been shown to inhibit insulin secretion in pancreatic beta cells, which may be beneficial in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in lab experiments is its selectivity and potency as an M3 receptor antagonist. This allows researchers to investigate the specific role of the M3 receptor in various physiological processes without affecting other muscarinic receptor subtypes. However, one of the limitations of using 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in lab experiments is its hydrophilicity, which may limit its penetration into certain tissues and organs.
Future Directions
There are several future directions for research on 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine, including:
1. Investigating the potential therapeutic effects of 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in human clinical trials for diseases such as COPD, overactive bladder, and type 2 diabetes.
2. Investigating the potential role of 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in the treatment of other diseases where excessive smooth muscle contraction, glandular secretion, and insulin release are major pathophysiological features, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS).
3. Investigating the potential use of 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine as a tool to investigate the role of the M3 receptor in various physiological processes, such as smooth muscle contraction, glandular secretion, and insulin release.
4. Investigating the potential use of 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in combination with other drugs for the treatment of diseases such as COPD, overactive bladder, and type 2 diabetes, where multiple pathophysiological features are involved.
In conclusion, 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine is a chemical compound that has shown potential in various scientific research applications. Its selectivity and potency as an M3 receptor antagonist make it a valuable tool for investigating the specific role of the M3 receptor in various physiological processes. Further research on 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine may lead to the development of new therapeutic agents for diseases such as COPD, overactive bladder, and type 2 diabetes.
Scientific Research Applications
1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has been used in various scientific research applications, including studies on the role of muscarinic receptors in insulin secretion, smooth muscle contraction, and glandular secretion. It has also been used in studies on the effects of M3 receptor antagonists on airway hyperresponsiveness and inflammation in animal models of asthma. Additionally, 1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has been investigated as a potential therapeutic agent for various diseases such as chronic obstructive pulmonary disease (COPD), overactive bladder, and type 2 diabetes.
properties
IUPAC Name |
N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-phenoxypyridin-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14-21-11-15(12-22-14)10-19-13-16-6-5-9-20-18(16)23-17-7-3-2-4-8-17/h2-9,11-12,19H,10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPHKBNRHZHBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CNCC2=C(N=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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